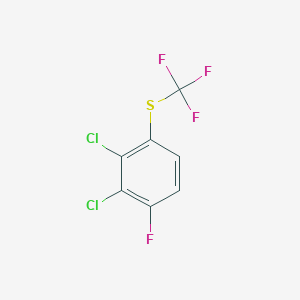
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S and a molecular weight of 265.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and reduction steps . The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired substitutions occur.
Industrial Production Methods
In industrial settings, the production of 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological effects is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The presence of electronegative atoms like fluorine and chlorine can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene: This compound has additional fluorine atoms on the benzene ring, which can affect its chemical properties and reactivity.
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene: The different positioning of chlorine and fluorine atoms can lead to variations in reactivity and applications.
Uniqueness
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The trifluoromethylthio group, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of compounds, making it valuable in drug design and other applications.
Properties
Molecular Formula |
C7H2Cl2F4S |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
2,3-dichloro-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-5-3(10)1-2-4(6(5)9)14-7(11,12)13/h1-2H |
InChI Key |
LZUFHJVYVVEQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















